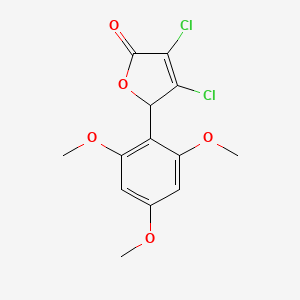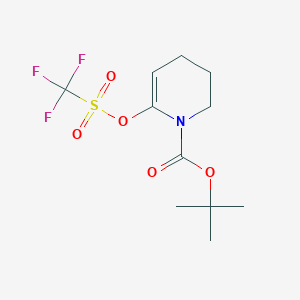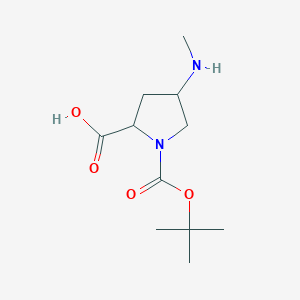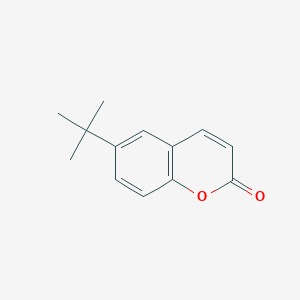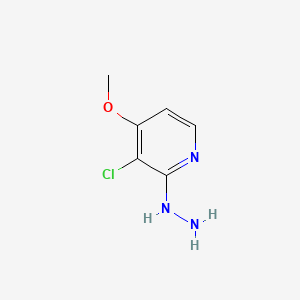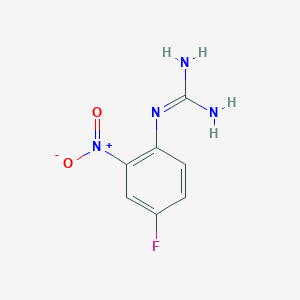
2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an amino group and a difluorophenethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-difluorophenethylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The fluorine atoms on the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted phenethyl derivatives.
科学研究应用
2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(3,5-difluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3,5-dichlorophenethyl)-1,3,4-thiadiazole
- 2-Amino-5-(3,5-dimethylphenethyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3,5-difluorophenethyl)-1,3,4-thiadiazole is unique due to the presence of the difluorophenethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.
属性
分子式 |
C10H9F2N3S |
|---|---|
分子量 |
241.26 g/mol |
IUPAC 名称 |
5-[2-(3,5-difluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9F2N3S/c11-7-3-6(4-8(12)5-7)1-2-9-14-15-10(13)16-9/h3-5H,1-2H2,(H2,13,15) |
InChI 键 |
QEMFLVKEFPIHPT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)F)CCC2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)


![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)

